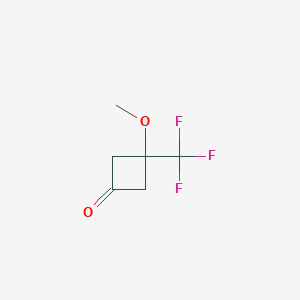

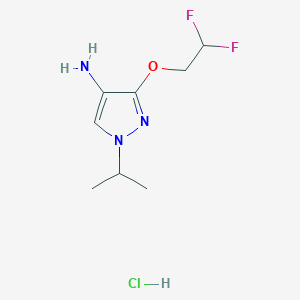

![molecular formula C17H14Cl2N4O2S B2482846 2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide CAS No. 714939-12-5](/img/structure/B2482846.png)

2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide often involves multi-step reactions that incorporate functionalities enabling targeted biological or physical properties. For instance, Ghorab et al. (2008) report on the utility of related benzenesulfonamide in the synthesis of novel quinolines with potential anticancer and radioprotective properties, indicating a complex synthesis pathway that could be adapted for the synthesis of the target compound (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Molecular Structure Analysis

The molecular structure of compounds within this family often features a complex aromatic system, potentially influencing the compound's reactivity and interaction with biological systems. The structure-activity relationships (SAR) can be crucial for designing compounds with desired biological activities, as seen in studies involving benzenesulfonamide derivatives (Kim, Jung, Lee, & Dewang, 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound class often leverage the reactive amino and sulfonamide groups to introduce various substituents, affecting the chemical properties significantly. The presence of chlorine atoms further contributes to the reactivity, offering sites for nucleophilic substitution reactions (Chen Bin, 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are determined by the molecular structure. Compounds with similar structures have been shown to possess unique physical properties that can influence their application in various fields, including drug design and materials science (Buemi et al., 2019).

Aplicaciones Científicas De Investigación

Anticancer Applications

Synthesis in Anticancer Research Compounds related to 2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide have been studied for their anticancer potential. For example, some novel 4-(quinolin-l-yl) benzenesulfonamide derivatives demonstrated interesting cytotoxic activity against cancer cells, comparable to the reference drug doxorubicin, indicating their potential as anticancer agents (Ghorab et al., 2008). Similarly, a series of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles were synthesized and showed significant ALK5 inhibitory activity, a target of interest in cancer treatment (Kim et al., 2009).

Radioprotective Activity Some synthesized derivatives of benzenesulfonamide, including those related to quinoxaline, exhibited radioprotective activity in vivo against γ-irradiation in mice, suggesting potential applications in protecting against radiation-induced damage (Ghorab et al., 2008).

Antimicrobial Applications

Antimicrobial Activity Certain quinoline clubbed with sulfonamide derivatives were synthesized as potential antimicrobial agents. Some of these compounds displayed high activity against Gram-positive bacteria, indicating their potential in combating bacterial infections (Biointerface Research in Applied Chemistry, 2019).

Miscellaneous Applications

Enzyme Inhibition Benzenesulfonamide-substituted compounds related to quinoxaline have been studied for their inhibitory effects on certain enzymes, such as ALK5, a factor implicated in pathological processes like cancer and fibrosis (Kim et al., 2009).

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that STK919211 may also interact with multiple targets, contributing to its biological activity.

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that STK919211 may also influence a variety of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that stk919211 may also have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4O2S/c1-2-9-20-16-17(22-14-6-4-3-5-13(14)21-16)23-26(24,25)15-10-11(18)7-8-12(15)19/h2-8,10H,1,9H2,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLUYLQYNICPJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

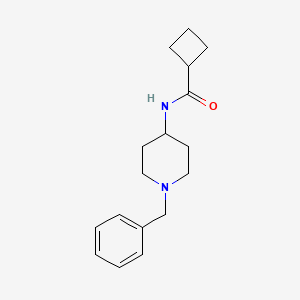

![Tert-butyl (3aR,6aS)-2-(6-chloropyridazine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2482771.png)

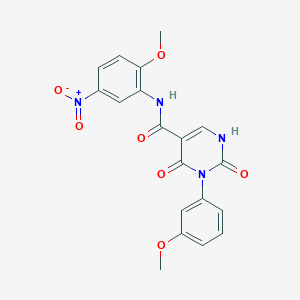

![2-(4-Fluorophenyl)sulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2482774.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2482775.png)

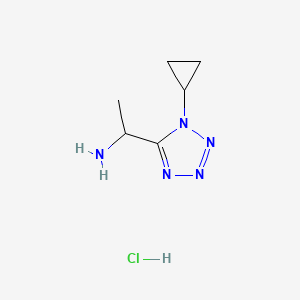

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2482780.png)

![{6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2482784.png)

![2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482785.png)